Thionicotinamide

Overview

Description

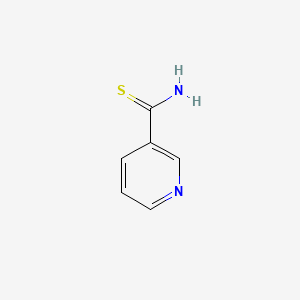

Thionicotinamide is a sulfur-containing analog of nicotinamide, characterized by the replacement of the oxygen atom in the amide group with a sulfur atom

Biochemical Analysis

Biochemical Properties

Thionicotinamide plays a significant role in biochemical reactions by interacting with NAD±dependent enzymes. These enzymes include dehydrogenases, reductases, and other oxidoreductases that are involved in energy production and conversion within cells. The sulfur modification in this compound affects its binding affinity and interaction with these enzymes, providing valuable information about the enzyme’s active site and its catalytic mechanism. For example, this compound has been used to study the interaction between NAD±dependent malic enzyme and its substrates, revealing important details about the enzyme’s protonation mechanism and rate-determining steps .

Cellular Effects

This compound influences various cellular processes by modulating the activity of NAD±dependent enzymes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit NAD+ kinase, an enzyme involved in the phosphorylation of NAD+ to NADP+, thereby affecting the cellular levels of NADP+ and NADPH. This inhibition can lead to alterations in redox balance, impacting cellular processes such as oxidative stress response and biosynthetic pathways . Additionally, this compound’s ability to cross the blood-brain barrier makes it a potential therapeutic agent for central nervous system cancers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NAD±dependent enzymes. The sulfur modification in this compound alters its binding interactions with these enzymes, leading to changes in enzyme activity. This compound can act as an inhibitor or activator of these enzymes, depending on the specific enzyme and its catalytic mechanism. For example, this compound has been shown to inhibit NAD+ kinase by binding to its active site and preventing the phosphorylation of NAD+. This inhibition affects the cellular levels of NADP+ and NADPH, leading to changes in redox balance and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in redox balance and gene expression. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate the activity of NAD±dependent enzymes without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and disruption of cellular processes. Threshold effects have been observed in animal studies, where the impact of this compound on cellular function and metabolism becomes more pronounced at higher doses. These studies provide important information about the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in energy production and conversion. The sulfur modification in this compound affects its interaction with NAD±dependent enzymes, leading to changes in metabolic flux and metabolite levels. For example, this compound has been shown to inhibit NAD+ kinase, affecting the phosphorylation of NAD+ to NADP+ and altering the cellular levels of NADP+ and NADPH. These changes can impact various metabolic pathways, including those involved in redox balance and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and enter different cellular compartments, where it interacts with NAD±dependent enzymes. This compound’s ability to cross the blood-brain barrier makes it a valuable tool for studying central nervous system processes and potential therapeutic applications. Additionally, this compound can interact with transporters and binding proteins that facilitate its distribution within cells and tissues, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can localize to the mitochondria, where it interacts with NAD±dependent enzymes involved in energy production. This localization can affect the activity and function of this compound, providing insights into its role in cellular processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thionicotinamide can be synthesized through the thiolation of nicotinamide. One common method involves the reaction of nicotinamide with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides.

Scientific Research Applications

Thionicotinamide has been extensively studied for its potential therapeutic applications. It acts as an inhibitor of nicotinamide adenine dinucleotide kinase (NADK), an enzyme involved in the phosphorylation of nicotinamide adenine dinucleotide (NAD+) to nicotinamide adenine dinucleotide phosphate (NADP+). This inhibition leads to a decrease in NADPH levels, which is crucial for the biosynthesis of nucleotides, proteins, and fatty acids in rapidly proliferating cancer cells .

In addition to its role in cancer research, this compound has been investigated for its potential to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system cancers .

Mechanism of Action

Thionicotinamide exerts its effects primarily through the inhibition of nicotinamide adenine dinucleotide kinase (NADK). By inhibiting this enzyme, this compound reduces the levels of nicotinamide adenine dinucleotide phosphate (NADP+) and subsequently nicotinamide adenine dinucleotide phosphate hydrogen (NADPH). This reduction in NADPH levels impairs the biosynthetic capabilities of cancer cells and increases their susceptibility to oxidative stress .

Comparison with Similar Compounds

Nicotinamide: The parent compound of thionicotinamide, differing by the presence of an oxygen atom instead of sulfur.

Thioformamide: Another thioamide compound with similar structural features.

Uniqueness: this compound’s unique ability to inhibit nicotinamide adenine dinucleotide kinase (NADK) and its potential to cross the blood-brain barrier distinguish it from other similar compounds. These properties make it a valuable candidate for targeted cancer therapies, particularly for central nervous system cancers .

Biological Activity

Thionicotinamide (TN) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for therapeutic applications.

This compound is primarily known for its role as an inhibitor of NAD+ kinase (NADK), an enzyme that catalyzes the phosphorylation of NAD+ to NADP+. By inhibiting NADK, this compound reduces the levels of nicotinamide adenine dinucleotide phosphate (NADPH), a crucial cofactor in various biosynthetic processes and antioxidant defense mechanisms. The reduction in NADPH levels leads to increased oxidative stress within cells, particularly in cancer cells that are already under metabolic stress.

Key Findings

- NADPH Reduction : Treatment with this compound resulted in a 60-70% decrease in cellular pools of NADP and NADPH in C85 colon cancer cells after 24 hours at a concentration of 100 µM .

- Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cells by compromising their biosynthetic capabilities and enhancing their sensitivity to oxidative stressors .

Effects on Cellular Metabolism

This compound's inhibition of NADK has significant implications for cellular metabolism, particularly in cancer cells. By lowering NADPH levels, this compound disrupts several metabolic pathways:

- Lipid Synthesis : this compound treatment significantly affected fatty acid synthesis, as evidenced by Oil Red O staining experiments .

- Protein Synthesis : The compound also inhibited protein synthesis rates, further contributing to its cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : A study conducted on C85 colon cancer cells demonstrated that this compound could mimic the effects of direct NADK knockdown, leading to reduced cell proliferation and increased apoptosis due to elevated reactive oxygen species (ROS) levels when combined with menadione, a known ROS generator .

- In Vivo Studies : Preliminary toxicity studies indicated that this compound could be administered safely at certain doses in NOD-SCID mice, suggesting its potential for further development as an anticancer agent with less toxicity compared to traditional G6PD inhibitors like 6-aminonicotinamide .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Properties

IUPAC Name |

pyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWBMZWDJAZPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063536 | |

| Record name | 3-Pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-66-3 | |

| Record name | Thionicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0HXX0753 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thionicotinamide is a known inhibitor of NAD+ kinase (NADK) [, , ]. NADK is the sole cytosolic enzyme responsible for converting NAD+ to NADP+, which is then reduced to NADPH. By inhibiting NADK, this compound suppresses the cytosolic NADPH pool. [, , ].

- Increased Oxidative Stress: Cancer cells often have elevated levels of reactive oxygen species (ROS). NADPH is crucial for maintaining the antioxidant systems that neutralize ROS. This compound's inhibition of NADPH production leads to increased oxidative stress, making cancer cells more susceptible to damage. [, , ]

- Synergy with Chemotherapy: Many chemotherapeutic drugs also induce ROS production. When combined with these drugs, this compound enhances ROS-mediated stress, leading to synergistic cell death. [, , ]

- Inhibition of Proliferation: NADPH is essential for nucleotide, protein, and fatty acid synthesis, processes vital for cell proliferation. By limiting NADPH availability, this compound inhibits the growth and proliferation of cancer cells. [, , ]

ANone:

- Molecular Formula: C6H6N2S [, ]

- Molecular Weight: 138.21 g/mol [, ]

- Spectroscopic Data:

- UV-Vis Absorption: Maximum absorption (λmax) at 340 nm (for the reduced form) and 400 nm (for the this compound analogues of NAD+ and NADP+) [, , , ]

- Fluorescence: Emission maximum at 510 nm when excited around 398 nm, with a low quantum yield. []

- NMR: The pH dependence of the 13C NMR spectra of this compound adenine dinucleotide has been studied, revealing sensitivity of chemical shifts in both adenyl and pyridyl rings to pH changes. []

ANone: This question requires further investigation as the provided research does not directly address this compound's material compatibility or stability under various conditions beyond its use in biological systems.

A: this compound itself is not primarily studied for its catalytic properties. Its main application in research stems from its ability to act as an NAD(P)+ analogue and its inhibitory effect on NADK. [, , , , , , ]

- Oxidation: The sulfur atom in this compound is susceptible to oxidation, leading to the formation of this compound S-oxide. This oxidation is a key metabolic pathway for the compound. [, , ]

- Condensation Reactions: this compound undergoes condensation reactions with dimethyl sulfoxide in the presence of acid and halide ions to form 1,2,4-thiadiazole derivatives. The reaction rate is influenced by factors like the halide ion present (bromide accelerates the reaction more than chloride) and the electronic nature of substituents on the thioamide group. [, ]

ANone: The provided research excerpts do not offer specific details regarding the use of computational chemistry or QSAR modeling with this compound. Further research is needed to explore this aspect.

ANone: Research on this compound analogues, particularly in the context of NAD(P)+, offers insights into its SAR:

- Sulfur Atom: The sulfur atom in the thioamide group is crucial for its inhibitory activity on NADK. Replacing it with oxygen (as in nicotinamide) significantly reduces or abolishes this activity. [, , ]

- 3'-Carbothioamide Substitution: Studies comparing this compound adenine dinucleotide (thioNADPH) with NADPH reveal that the 3'-carbothioamide substituent in thioNADPH hinders its activity with dihydrofolate reductase. The twisted conformation of the thioamide group, caused by steric hindrance, disrupts interactions with the enzyme and substrate binding. []

ANone: While the provided research does not extensively cover this compound's stability or specific formulation strategies, some insights can be drawn:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.